Carcinogenicity: Significantly Lower Sarcoma Induction than Dibenz[a,h]anthracene and Dibenz[a,h]acridine
In a simultaneous subcutaneous implantation study in rats, dibenzo[a,h]phenazine induced sarcomas in only 3 out of 30 animals (10% incidence), compared to 20/30 (67%) for the all-carbon analog dibenz[a,h]anthracene and 5/30 (17%) for the mono-aza analog dibenz[a,h]acridine . This represents an 85% reduction in tumor incidence relative to dibenz[a,h]anthracene and a 40% reduction relative to dibenz[a,h]acridine. The tumorigenicity was found to be proportional to electron donation and inversely proportional to electron acceptance in the polarographic test, establishing a quantitative electrochemical screening criterion .
| Evidence Dimension | Number of sarcomas induced per 30 animals (subcutaneous implantation in rats) |
|---|---|
| Target Compound Data | 3 sarcomas / 30 animals (10% incidence) |
| Comparator Or Baseline | Dibenz[a,h]anthracene: 20/30 (67%); Dibenz[a,h]acridine: 5/30 (17%) |
| Quantified Difference | 85% reduction vs. dibenz[a,h]anthracene; 40% reduction vs. dibenz[a,h]acridine |
| Conditions | Compounds dispersed in paraffin disks, subcutaneously implanted in rats; 30 animals per group; Neoplasma 1978 |
Why This Matters
For applications where biological safety or reduced carcinogenic risk is a selection criterion, dibenzo[a,h]phenazine offers a quantitatively validated lower hazard profile compared to its closest structural analogs.
- [1] Bahna, L.; Podaný, V.; Benesová, M.; Godál, A.; Vachálková, A. Carcinogenicity and polarographic behavior of dibenz[a,h]anthracene, dibenz[a,h]acridine and dibenz[a,h]phenazine. Neoplasma 1978, 25 (6), 641–645. PMID: 752112. View Source
